molecular formula C8H12O3 B6327622 (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid CAS No. 909406-69-5

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B6327622
CAS No.: 909406-69-5
M. Wt: 156.18 g/mol
InChI Key: FGFLMSPWCDFJRM-LURJTMIESA-N
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Description

(1R)-6-Oxaspiro[25]octane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes an oxaspiro ring fused to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic ring. Subsequent oxidation or hydrolysis steps can introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic processes to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different functional groups.

    2-Azaspiro[3.4]octane: A spirocyclic compound with a nitrogen atom in the ring, offering different chemical properties and reactivity.

Uniqueness

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure combined with a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid, also known as 6-oxaspiro[2.5]octane-1-carboxylic acid, is a compound with significant potential in various biological applications. Its unique spirocyclic structure and functional groups allow it to interact with biological systems in diverse ways, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C8_8H12_{12}O3_3
  • Molecular Weight : 156.18 g/mol
  • CAS Number : 909406-73-1
  • Structure : The compound features a spiro linkage between a cyclohexane and a cyclopropane ring, with a carboxylic acid functional group attached.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and ionic interactions with target biomolecules. The spirocyclic structure may enhance its binding affinity and specificity towards certain receptors or enzymes, influencing their activity and function.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Investigations into its antimicrobial effects have shown promise against various bacterial strains, indicating potential applications in infection control.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
  • Antimicrobial Testing :
    In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating effective antimicrobial activity.
  • Anti-inflammatory Mechanism :
    A cellular model was used to investigate the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating that the compound may inhibit inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant DPPH radical scavenging
AntimicrobialMIC of 32 µg/mL against S. aureus
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
PropertyValue
Chemical FormulaC8_8H12_{12}O3_3
Molecular Weight156.18 g/mol
CAS Number909406-73-1

Properties

IUPAC Name

(2R)-6-oxaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFLMSPWCDFJRM-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 120.50 g of ethyl 6-oxaspiro[2.5]-octane-1-carboxylate in 700 ml of ethanol/water 3.5:1 is mixed with 55.20 g of potassium hydroxide. The reaction mixture is heated at 60° C. for 4 hours, the ethanol is distilled off and the aqueous residue is diluted with water and extracted with tert-butyl methyl ether. The aqueous phase is adjusted to pH 2 with 4M hydrochloric acid and extracted with tert-butyl methyl ether. The combined organic extracts are washed with brine, dried with sodium sulphate and evaporated. The title compound is obtained as a yellowish oil and is employed without further purification for the next stage. Rt=2.13 (Gradient I).
Quantity
120.5 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
700 mL
Type
solvent
Reaction Step One

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